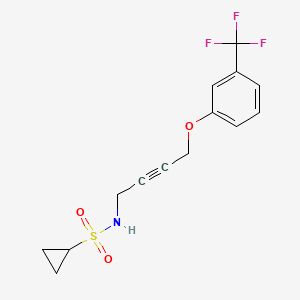

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclopropanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

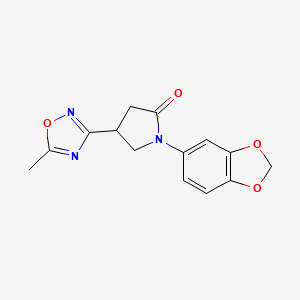

Übersicht

Beschreibung

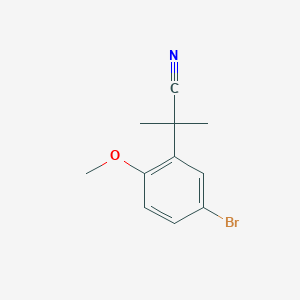

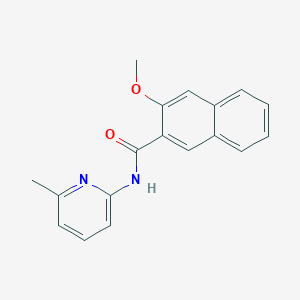

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group could introduce electron-withdrawing effects, influencing the reactivity of the compound .Chemical Reactions Analysis

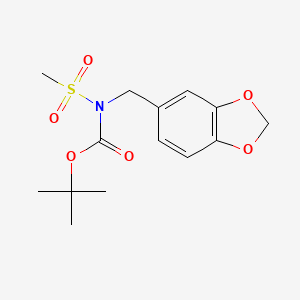

The chemical reactions of this compound would depend on its functional groups. The alkyne group could undergo addition reactions, the phenoxy group could participate in nucleophilic substitution reactions, and the sulfonamide group could be involved in acid-base reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase its lipophilicity, influencing its solubility and distribution in the body if it’s a drug .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

Cationic Cyclisations

Trifluoromethanesulfonic acid serves as an excellent catalyst for inducing overall 5-endo cyclisation of homoallylic sulfonamides, leading to the efficient formation of polycyclic systems. This process emphasizes the utility of sulfonamides in synthesizing complex structures, demonstrating the versatility of trifluoromethyl groups in chemical transformations (Haskins & Knight, 2002).

Cross-Coupling Reactions

Vinyl and aryl trifluoromethanesulfonates are highlighted for their facile preparation and utility in cross-coupling reactions. Such compounds show superior regio- and diastereoselectivity compared to halides, underlining their importance in natural product synthesis and various deoxygenation procedures (Ritter, 1993).

(3 + 2)-Annulations

The catalyzed annulation of donor-acceptor cyclopropanes and ynamides leads to cyclopentene sulfonamides, showcasing an efficient route to synthesize cyclopentanones. This method represents a strategic approach to constructing complex molecules with high diastereoselectivity (Mackay et al., 2014).

Material Science Applications

- Proton Exchange Membranes: New locally and densely sulfonated poly(ether sulfone)s have been developed for fuel cell applications. These materials exhibit phase-separated structures that enhance proton conduction, demonstrating the significance of sulfonated units in energy-related applications (Matsumoto, Higashihara, & Ueda, 2009).

Catalysis

- Cyclopropyl Carbinol Rearrangement: AgOTf-catalyzed rearrangement processes for the synthesis of benzo[b]oxepines and 2H-chromenes have been reported, highlighting the role of the silver(I) cation and the triflate anion in achieving optimal yields. This study provides insight into the catalytic synergy essential for synthesizing functionalized oxygen heterocycles (Chan et al., 2015).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO3S/c15-14(16,17)11-4-3-5-12(10-11)21-9-2-1-8-18-22(19,20)13-6-7-13/h3-5,10,13,18H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERJUPLUDFBDHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-(3,4-Difluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2938181.png)

![1-(4-bromophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2938183.png)

![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2938186.png)

![2-Chloro-N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2938187.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2938188.png)

![N-{[3-(aminomethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B2938193.png)

![ethyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2938194.png)

![2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2938201.png)